molecular formula C18H16N2O3 B6095627 N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B6095627
M. Wt: 308.3 g/mol
InChI Key: DKESOGJAUOBCRV-UHFFFAOYSA-N
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Description

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-benzyl-2-imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-5-8-13-10-14(17(19)23-16(13)15)18(21)20-11-12-6-3-2-4-7-12/h2-10,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKESOGJAUOBCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2H-chromen-3-carboxylic acid with benzylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imino derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, it can modulate signaling pathways by binding to receptors and altering their conformation and function.

Comparison with Similar Compounds

  • 2-imino-8-methoxy-2H-chromene-3-carboxamide
  • N-(4-methylbenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Comparison: N-benzyl-2-imino-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and therapeutic potential.

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